molecular formula C7H10BrNS B2387664 N-[(5-bromothien-2-yl)methyl]-N-ethylamine CAS No. 851788-23-3

N-[(5-bromothien-2-yl)methyl]-N-ethylamine

Cat. No.: B2387664
CAS No.: 851788-23-3
M. Wt: 220.13
InChI Key: PUIYHTDCOWCDRS-UHFFFAOYSA-N
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Description

N-[(5-Bromothien-2-yl)methyl]-N-ethylamine is a secondary amine featuring a brominated thiophene moiety. The bromine atom at the 5-position of the thiophene ring enhances electronic delocalization and reactivity, making this compound valuable in pharmaceutical and materials chemistry. Its synthesis typically involves nucleophilic substitution or coupling reactions, leveraging the reactivity of bromothiophene derivatives .

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c1-2-9-5-6-3-4-7(8)10-6/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIYHTDCOWCDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylamine under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(5-bromothien-2-yl)methyl]-N-ethylamine may involve large-scale bromination reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothien-2-yl)methyl]-N-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thienylmethylamine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thienylmethylamine.

    Substitution: Various substituted thienylmethylamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-[(5-bromothien-2-yl)methyl]-N-ethylamine has been investigated for its antibacterial and antifungal properties. Studies have shown that derivatives of this compound exhibit significant activity against resistant bacterial strains, including those producing New Delhi Metallo-beta-lactamase (NDM) enzymes. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL against Klebsiella pneumoniae ST147, indicating its potential as a drug candidate .

Materials Science

The structural characteristics of this compound make it suitable for applications in organic electronics and conductive polymers . The presence of the thiophene ring enhances the compound's electronic properties, allowing it to be explored in the development of organic semiconductors and photovoltaic devices .

Biological Studies

This compound is utilized in biological research to study its interactions with various macromolecules. Its unique structure allows for investigations into binding affinities with enzymes and receptors, potentially leading to insights into its mechanism of action within biological systems .

Case Studies

Several case studies highlight the applications of this compound:

  • Antibacterial Activity : A study utilized agar well diffusion methods to assess the antibacterial efficacy of related thiophene compounds against E. coli and other resistant strains. The results indicated significant inhibition zones, suggesting strong antibacterial properties .
  • Docking Studies : In-silico docking studies have been performed on derivatives to predict their binding interactions with target proteins associated with bacterial resistance mechanisms. These studies provide insights into the structural features that enhance binding affinity and biological activity .
  • Material Development : Research has explored the incorporation of thiophene-based compounds into polymer matrices for electronic applications, demonstrating improved conductivity and stability in organic solar cells.

Mechanism of Action

The mechanism of action of N-[(5-bromothien-2-yl)methyl]-N-ethylamine involves its interaction with specific molecular targets. The bromine atom and the thienyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in N-Ethylamine Derivatives

Adamantane-Substituted Analogues
  • This contrasts with the planar, electron-rich bromothiophene group in the target compound. Applications include CNS-targeting drug candidates .
Aromatic and Heterocyclic Analogues
  • N-(3-Chloro-5-nitro-2-pyridinyl)-N-ethylamine (CAS 1160474-57-6): Contains a nitro-pyridinyl group, introducing strong electron-withdrawing effects. This reduces basicity compared to the bromothiophene derivative, impacting solubility and receptor binding .
  • N-{1-[4-(tert-Butyl)benzyl]-1H-benzimidazol-2-yl}-N-ethylamine (CAS 866131-99-9): A benzimidazole derivative with tert-butyl substitution, enhancing steric hindrance and thermal stability. Such compounds are explored in kinase inhibition .
Aliphatic and Ether Analogues
  • N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine (CAS 264254-05-9): Features a dioxane ring, improving water solubility but reducing aromatic conjugation. Predicted pKa (9.46) suggests weaker basicity than the bromothiophene derivative .

Physicochemical and Functional Properties

Property N-[(5-Bromothien-2-yl)methyl]-N-ethylamine N-(3-Chloro-5-nitro-2-pyridinyl)-N-ethylamine N-[2-(1-Adamantyl)ethyl]-N-ethylamine
Molecular Weight ~246.1 g/mol 201.61 g/mol 207.36 g/mol
Melting Point Not reported 98–100°C Not reported
Key Functional Groups Bromothiophene, ethylamine Nitro-pyridine, chloro Adamantane, ethylamine
Applications Polymer synthesis, catalysis Pharmaceutical intermediates CNS drug candidates

Biological Activity

N-[(5-bromothien-2-yl)methyl]-N-ethylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Chemical Formula : C7_7H10_{10}BrNS
  • Molecular Weight : 220.13 g/mol
  • CAS Number : 851788-23-3

The presence of a bromine atom and a thiophene ring contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown promising results against various pathogens. For instance, studies on substituted thiophene derivatives have demonstrated their potential as anti-cancer agents and their activity against specific bacterial strains, particularly in targeting energy metabolism processes in Mycobacterium tuberculosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for developing more effective derivatives. The modifications on the thiophene ring and the amine side chain can significantly influence the compound's potency and selectivity against biological targets. For example, variations in substituents can enhance binding affinity to specific receptors or enzymes involved in disease pathways .

Neuropharmacological Effects

This compound may interact with neurotransmitter systems. Similar compounds have been investigated for their roles as serotonin reuptake inhibitors and modulators of neurotransmitter activity, which could be beneficial in treating conditions like depression and anxiety .

Case Studies

  • Clinical Case Report : A study involving a related compound, 25I-NBOMe, highlighted acute effects such as seizures and agitation upon ingestion, emphasizing the need for careful monitoring of compounds within this class . This case underscores the importance of understanding the pharmacodynamics and potential side effects associated with these compounds.
  • In Vitro Studies : Laboratory studies have shown that certain thiophene derivatives exhibit antimicrobial properties, with IC50 values indicating significant inhibition of pathogenic strains . These findings suggest that this compound could be further explored for its therapeutic potential.

Table 1: Biological Activity Overview of Thiophene Derivatives

Compound NameActivity TypeIC50 (µM)Target Pathogen
This compoundAntimicrobialTBDMycobacterium tuberculosis
Substituted Thiophene DerivativeAnticancer11Various Cancer Cell Lines
25I-NBOMeNeuropharmacologicalTBDCentral Nervous System

Note: TBD = To Be Determined

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